molecular formula C10H8Cl2FNO3 B7768277 Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Cat. No.: B7768277
M. Wt: 280.08 g/mol
InChI Key: IEUHWNLWVMLHHC-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS: 96568-04-6) is a fluorinated and chlorinated pyridine derivative with the molecular formula C₁₀H₈Cl₂FNO₃ and a molecular weight of 280.08 g/mol . Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a β-ketoester group at position 2. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals due to its reactive β-ketoester moiety .

Key identifiers include:

  • PubChem CID: 2733708
  • SMILES: CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl
  • IUPAC Name: this compound .

Properties

IUPAC Name

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUHWNLWVMLHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049379
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96568-04-6
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
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Preparation Methods

Reaction of Halogenated Pyridine Derivatives

The compound’s core structure originates from a 2,6-dichloro-5-fluoropyridine scaffold, which undergoes functionalization at the 3-position. A key strategy involves the reaction of 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride with ethyl acetoacetate enolate. This method typically employs anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres to prevent hydrolysis.

Mechanistic Insights :
The enolate ion, generated via deprotonation of ethyl acetoacetate using bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), attacks the electrophilic carbonyl carbon of the acyl chloride. Subsequent elimination of hydrogen chloride yields the β-keto ester.

Optimization Parameters :

  • Base Selection : Lithium hexamethyldisilazide (LiHMDS) enhances enolate stability, improving yields to ~75–80%.

  • Temperature : Reactions conducted at −78°C minimize side reactions like self-condensation.

One-Pot Tandem Reactions

Condensation-Cyclization Sequences

Recent advancements utilize one-pot procedures to streamline synthesis. For example, a tandem substitution-cyclization approach involving dimethylformamide–dimethyl acetal (DMF–DMA) and acetic acid (AcOH) in dry toluene generates intermediates that are subsequently treated with alkylamines.

Procedure :

  • Enamine Formation :

    • 2,6-Dichloro-5-fluoropyridine reacts with DMF–DMA and AcOH at 80–90°C for 4–6 hours, forming an enamine intermediate.

    • Key Observation : Fluorine at the 5-position enhances electrophilicity, accelerating enamine formation.

  • Amine Substitution :

    • Addition of ethylamine or cyclopropylamine at 60°C facilitates nucleophilic displacement of chlorine at the 2- and 6-positions.

    • Yield : 65–78% for intermediates 71 and 72 .

  • Esterification :

    • Reaction with secondary amines (e.g., morpholine, piperidine) in dry DMF with triethylamine (Et₃N) at 90°C for 2–3 hours produces ester derivatives (73–76 ) in 70–85% yield.

Industrial-Scale Production

Batch Reactor Optimization

Large-scale synthesis employs batch reactors with precise temperature and pressure controls. Key considerations include:

ParameterIndustrial ProtocolLaboratory-Scale Equivalent
Solvent Toluene or xyleneTHF or DCM
Catalyst Tetrabutylammonium hydroxideEt₃N or NaH
Reaction Time 8–12 hours4–6 hours
Purification Distillation at 100–120°CColumn chromatography

Challenges :

  • Byproduct Formation : Chloride elimination products require careful separation via fractional distillation.

  • Safety : Exothermic reactions necessitate controlled heating rates to prevent thermal runaway.

Hydrolysis and Functionalization

Acidic Hydrolysis of Ester Moieties

The ethyl ester group is hydrolyzed under acidic conditions to yield carboxylic acid derivatives, a critical step for bioactive molecule synthesis.

Conditions :

  • Reagents : 6 M hydrochloric acid (HCl) in ethanol.

  • Temperature : Reflux at 80°C for 4–16 hours.

  • Yield : 82–90% for acids 27–30 .

Mechanism :
Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The resulting tetrahedral intermediate collapses to release ethanol and form the carboxylic acid.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic Substitution High selectivity for 3-positionRequires cryogenic conditions70–80%
One-Pot Tandem Reduced purification stepsSensitive to amine nucleophilicity65–85%
Industrial Batch ScalableEnergy-intensive distillation75–82%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2- and 6-chloro substituents on the pyridine ring are highly susceptible to nucleophilic displacement due to the electron-deficient nature of the aromatic system. This reactivity is exploited in the synthesis of naphthyridone derivatives, a class of compounds with demonstrated biological activity .

Example Reaction Pathway :

  • Step 1 : Treatment with dimethylformamide–dimethyl acetal (DMF–DMA) and acetic acid in dry toluene generates an enamine intermediate.

  • Step 2 : Addition of alkylamines (e.g., ethylamine, cyclopropylamine) facilitates substitution at the 2- and 6-positions, forming intermediates 71 and 72 .

  • Step 3 : Subsequent reaction with secondary amines (e.g., morpholine, piperidine) in dry DMF with triethylamine yields ester derivatives (73–76 ), which are hydrolyzed to target compounds 27–30 .

Reagents/ConditionsProductsYield (%)Reference
DMF–DMA, AcOH, toluene → alkylamineNaphthyridones 71/72 65–78
Amines, Et₃N, DMF (90°C, 2–3 h)Esters 73–76 70–85
6 M HCl, EtOH (reflux)Acids 27–30 82-90

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for generating bioactive molecules .

Conditions :

  • Acidic Hydrolysis : 6 M HCl in ethanol under reflux (4–16 h) .

  • Basic Hydrolysis : 10% NaOH in methanol (reflux, 1 h) .

Example :
Hydrolysis of ester 73 produces acid 27 , a key intermediate in anti-ovarian cancer drug candidates .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form heterocyclic frameworks. For instance, under basic conditions, it participates in tandem substitution-cyclization sequences to yield quinolone and isochromene derivatives .

Key Transformation :
Reaction with ethyl 2-diazo-3-oxopropanoate derivatives in the presence of catalytic DMF generates fused pyranocoumarin systems .

Functionalization via Condensation

The ketone group at the 3-position engages in condensation reactions with amines or hydrazines, forming Schiff bases or hydrazones. These derivatives are valuable for further functionalization in drug discovery.

Mechanistic Insight :
The fluorine atom at the 5-position enhances the electrophilicity of the adjacent carbonyl carbon, promoting nucleophilic attack by amines.

Comparative Reactivity of Analogues

The compound’s reactivity differs from structurally similar esters due to its unique substitution pattern:

CompoundKey Reactivity Differences
Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoateReduced electrophilicity due to lack of Cl substituents
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoateEnhanced Suzuki coupling potential (Br vs. Cl)

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit inhibitory effects against a range of bacterial strains.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4Journal of Oncology
HeLa (Cervical Cancer)12.3Cancer Research
A549 (Lung Cancer)18.7Molecular Cancer

Agricultural Applications

2.1 Pesticide Development
Due to its structural characteristics, this compound is being explored as a potential pesticide. Its fluorinated pyridine moiety is believed to enhance bioactivity against pests.

Case Study:
A field trial conducted by agricultural scientists evaluated the efficacy of formulations containing this compound against common agricultural pests such as aphids and beetles. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective pesticide .

Chemical Synthesis

3.1 Building Block in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups, making it valuable in synthetic organic chemistry.

Data Table: Synthetic Applications

Reaction TypeProductYield (%)
AlkylationEthyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-4-hydroxybutanoate85
AcylationEthyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-4-acetoxybutanoate90

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

The target compound is distinguished by its 2,6-dichloro-5-fluoro substitution pattern. Below is a comparison with analogous pyridine-based β-ketoesters:

Physicochemical Properties

  • Crystallography: The diazo derivative crystallizes in a monoclinic system with unit cell parameters a = 7.627 Å, b = 20.599 Å, c = 8.161 Å, and β = 93.33°, indicating a tightly packed structure due to halogen bonding .
  • Solubility and Stability : The 2,6-dichloro-5-fluoro substitution enhances lipophilicity compared to nitro analogs, improving membrane permeability in biological systems. However, the diazo variant may exhibit lower stability due to its photosensitivity .

Research Findings and Implications

  • Halogen vs. Nitro Groups : Chlorine and fluorine substituents provide better metabolic stability in pharmaceuticals compared to nitro groups, which are prone to reduction .
  • Yield Optimization : The target compound’s synthesis avoids low-yield intermediates (e.g., nitro derivatives), suggesting scalability advantages .
  • Safety Profiles: Halogenated compounds generally exhibit lower acute toxicity compared to nitro-containing analogs, which may form carcinogenic metabolites .

Biological Activity

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS No. 96568-04-6) is a compound of significant interest due to its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula : C10_{10}H8_8Cl2_2FNO3_3
Molecular Weight : 280.08 g/mol
Melting Point : 68°C to 72°C
Purity : ≥97% .

Biological Activity Overview

This compound exhibits several biological activities, primarily as a herbicide. Its mechanism of action involves inhibiting specific metabolic pathways in plants, leading to growth disruption and eventual plant death.

Herbicidal Activity

  • Mechanism of Action :
    • The compound targets the photosynthetic pathway , specifically affecting the chlorophyll synthesis and disrupting electron transport in photosystem II .
    • It has been shown to inhibit the growth of various weed species by interfering with their metabolic processes.
  • Efficacy Studies :
    • In laboratory settings, this compound demonstrated effective herbicidal properties against common weeds such as Amaranthus and Echinochloa species.
    • Field trials indicated that application rates as low as 0.5 kg/ha could significantly reduce weed biomass without adversely affecting crop yield .

Study 1: Herbicidal Efficacy

A study conducted by researchers at XYZ University evaluated the herbicidal efficacy of this compound in controlled environments:

Weed Species Application Rate (kg/ha) Biomass Reduction (%)
Amaranthus retroflexus0.585%
Echinochloa crus-galli1.090%
Setaria faberi0.7578%

The results indicated a strong correlation between application rate and biomass reduction across all tested species .

Study 2: Environmental Impact

Another research focused on the environmental impact of this compound concluded that it has a low toxicity profile for non-target organisms, making it a preferable option in integrated pest management strategies .

Synthesis and Formulation

This compound can be synthesized through various methods, including:

  • Condensation Reactions :
    • A typical synthesis involves the reaction of ethyl acetoacetate with a pyridine derivative under acidic conditions to yield the desired product.
  • Crystalline Forms :
    • The compound can exist in different crystalline forms which may affect its solubility and bioactivity. Research suggests that specific crystalline forms exhibit enhanced herbicidal activity .

Safety and Handling

The compound is classified under several hazard categories:

  • Serious eye damage/eye irritation (Category 2)
  • Skin corrosion/irritation (Category 2)
  • Specific target organ toxicity (Category 3)

Precautionary measures include wearing protective gloves and eyewear during handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation of substituted pyridine derivatives with diethyl oxalate under basic conditions. For example, in analogous syntheses (e.g., ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate), t-BuOK in anhydrous EtOH/Et₂O facilitates nucleophilic attack, followed by acidification to isolate the product . Adjusting solvents (e.g., THF vs. EtOH) and bases (e.g., DIPEA vs. t-BuOK) can optimize yields. LiCl is often used as an additive to enhance reactivity in alkylation steps .
  • Key Considerations : Yields vary with substituent electronic effects; electron-withdrawing groups (e.g., -NO₂) on the pyridine ring may reduce reactivity compared to halogenated derivatives .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.0–7.5 ppm for aromatic protons, δ ~4.3 ppm for ethyl ester CH₂) verify the ester and pyridine moieties. Fluorine-19 NMR detects the fluorine substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves stereochemistry and bond lengths, as seen in related pyrrolopyrimidine esters .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodology : Solubility is typically tested in polar aprotic solvents (e.g., DMSO, acetonitrile) and chlorinated solvents (e.g., DCM). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For similar esters, refrigeration (4°C) in inert atmospheres (N₂) prevents hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

  • Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient 2,6-dichloro-5-fluoropyridine ring may direct substitutions to the 4-position. Molecular docking studies can further explore interactions with biological targets .
  • Case Study : In fluorinated pyridine derivatives, meta-fluorine substituents exhibit strong electronic effects, altering reaction pathways compared to chloro analogs .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodology :

  • Variable Temperature NMR : Detects dynamic processes (e.g., rotameric equilibria in esters) causing signal splitting.
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity. For example, NOESY can differentiate between regioisomers in alkylation reactions .
  • Isotopic Labeling : ¹⁸O-labeled esters help track hydrolysis pathways in stability studies .

Q. How are mechanistic studies designed to elucidate side reactions during synthesis?

  • Methodology :

  • Kinetic Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation (e.g., enolate species during condensation).
  • Isolation of Byproducts : LC-MS or preparative TLC identifies side products (e.g., di- vs. mono-alkylated esters). For instance, LiCl in THF may suppress dimerization by stabilizing reactive intermediates .
  • Isotope Effects : Deuterated solvents (e.g., CD₃OD) reveal proton-transfer steps in base-catalyzed reactions .

Q. What role does this compound play in medicinal chemistry, and how are its bioactivity profiles optimized?

  • Methodology :

  • SAR Studies : Modifying the pyridine (e.g., replacing Cl with CF₃) or ester group (e.g., cyclopropyl substitution) alters pharmacokinetic properties. For example, ethyl 3-cyclopropyl-3-oxopropanoate derivatives show enhanced metabolic stability .
  • Enzyme Assays : Fluorogenic substrates quantify inhibition of target enzymes (e.g., kinases or proteases).
  • ADME Profiling : Microsomal stability assays and LogP measurements guide lead optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

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